In‑Vivo Efficacy in Rat IBS Model: Dual Mechanism Outperforms Single‑Target Comparators
In the wrap‑restraint stress‑induced defecation model in rats, TZB 30878 (1–10 mg/kg p.o.) produced dose‑dependent normalisation of defecation. Under identical experimental conditions, neither the selective 5‑HT₁A agonist tandospirone (30 and 100 mg/kg p.o.) nor the selective 5‑HT₃ antagonist alosetron (1–10 mg/kg p.o.) showed significant inhibitory effects. WAY‑100635 pre‑treatment partially attenuated TZB 30878ʼs efficacy, confirming both 5‑HT₁A and 5‑HT₃ components are necessary [1].
| Evidence Dimension | Normalisation of stress‑induced defecation (rat d‑IBS model) |
|---|---|
| Target Compound Data | TZB 30878: dose‑dependent normalisation at 1–10 mg/kg p.o. |
| Comparator Or Baseline | Tandospirone (5‑HT₁A agonist): no significant effect at 30 and 100 mg/kg p.o.; Alosetron (5‑HT₃ antagonist): no significant effect at 1–10 mg/kg p.o. |
| Quantified Difference | Qualitative difference: TZB 30878 produced significant normalisation; both single‑mechanism comparators failed to produce statistically significant effects at doses encompassing and exceeding the TZB 30878 range. |
| Conditions | Male Sprague‑Dawley rats; wrap‑restraint stress; oral (p.o.) administration; Tamaoki et al., J Pharmacol Exp Ther 2007 |
Why This Matters
This head‑to‑head in‑vivo evidence is the primary procurement rationale: no single‑mechanism 5‑HT₁A agonist or 5‑HT₃ antagonist reproduces the efficacy of TZB 30878 in the d‑IBS model, making TZB 30878 the only validated tool for studying dual‑mechanism serotonergic intervention in IBS.
- [1] Tamaoki S, Yamauchi Y, Nakano Y, Sakano S, Asagarasu A, Sato M. J Pharmacol Exp Ther. 2007;322(3):1315‑1323. doi:10.1124/jpet.107.123729. View Source
